molecular formula C3H4N2OS2 B2486484 5-Methoxy-1,3,4-thiadiazole-2-thiol CAS No. 37158-90-0

5-Methoxy-1,3,4-thiadiazole-2-thiol

Cat. No. B2486484
CAS RN: 37158-90-0
M. Wt: 148.2
InChI Key: WUUILDQPKPPMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-substituted 1,3,4-thiadiazole-5-thiol compounds, including those based on hydrazide of 3-methoxyphenoxyacetic acid, has been explored through methods like SH-alkylation, aminomethylation, and cyanoethylation. These approaches allow for the generation of a diverse array of derivatives with potential pharmacophore groups (Hovsepyan et al., 2016).

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives has been elucidated using techniques such as UV, IR, 1H NMR, 13C NMR spectroscopies, and elemental analysis. These studies confirm the structural integrity of the thiadiazole core and the positioning of the methoxy group, which influence the compound's physical and chemical properties (Gür et al., 2017).

Chemical Reactions and Properties

1,3,4-Thiadiazole derivatives exhibit a range of chemical reactions, including those leading to the formation of 4-amino-3,5-substituted 4Н-1,2,4-triazoles and acyl hydrazides. These reactions are pivotal for further functionalization of the thiadiazole core and the development of compounds with enhanced chemical properties (Hovsepyan et al., 2016).

Physical Properties Analysis

The liquid crystalline properties of 2,5-diaryl-1,3,4-thiadiazole derivatives, influenced by peripheral n-alkoxy chains, have been explored. These studies reveal the potential for creating materials with tunable mesomorphic properties, opening avenues for applications in displays and other optoelectronic devices (Han et al., 2009).

Chemical Properties Analysis

Investigations into the chemical properties of 1,3,4-thiadiazole derivatives have demonstrated their utility as corrosion inhibitors, showcasing the compound's ability to form protective layers on metal surfaces. This property is particularly relevant for materials science and engineering applications, where corrosion resistance is of paramount importance (Attou et al., 2020).

Scientific Research Applications

Chemical Derivatives and Synthesis

  • Synthesis of 1,3,4-Thiadiazole Derivatives : 1,3,4-thiadiazole derivatives, including those based on 5-methoxy-1,3,4-thiadiazole-2-thiol, have been synthesized using methods such as SH-alkylation and aminomethylation, indicating their versatility in chemical synthesis (Hovsepyan et al., 2016).

Industrial and Environmental Applications

  • Corrosion Inhibition : Thiadiazole derivatives, including those similar to this compound, have been used as corrosion inhibitors for materials like mild steel, showcasing their potential in industrial applications (Attou et al., 2020).

Biomedical Research

  • Tyrosine Kinase Inhibitors and Cytotoxicity : Compounds containing the 1,3,4-thiadiazole nucleus, such as this compound, have shown potential as tyrosine kinase inhibitors, with some derivatives demonstrating cytotoxicity against cancer cell lines (Bahmani et al., 2019).
  • Antimicrobial and Antiproliferative Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, related to this compound, have been explored for their antimicrobial and antiproliferative properties, showing effectiveness against certain cancer cell lines (Gür et al., 2020).

Photodynamic Therapy

  • Photodynamic Therapy Applications : Some thiadiazole derivatives have been evaluated for their potential in photodynamic therapy, especially in the treatment of cancer, due to their photosensitizing properties (Pişkin et al., 2020).

Sensor Technology

  • Copper Ion Detection : Mercapto thiadiazole compounds, including those similar to this compound, have been used in sensors for detecting copper ions, demonstrating their utility in analytical chemistry (Mashhadizadeh et al., 2010).

Antidepressant and Anticonvulsant Activities

  • Potential Antidepressant Activity : Some derivatives of 5-amino-1, 3, 4-thiadiazole-2-thiol, structurally related to this compound, have shown significant antidepressant activity in pharmacological studies (Yusuf et al., 2008).
  • Anticonvulsant Activity : Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have exhibited promising anticonvulsant activity, suggesting potential medicinal applications for this compound in this area (Yusuf et al., 2013).

Safety and Hazards

This compound is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3 (Specific Target Organ Toxicity - Single Exposure). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 5-Methoxy-1,3,4-thiadiazole-2-thiol are not mentioned, 1,3,4-thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have shown significant therapeutic potential and are being explored for various applications .

properties

IUPAC Name

5-methoxy-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS2/c1-6-2-4-5-3(7)8-2/h1H3,(H,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUILDQPKPPMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37158-90-0
Record name 5-methoxy-1,3,4-thiadiazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.